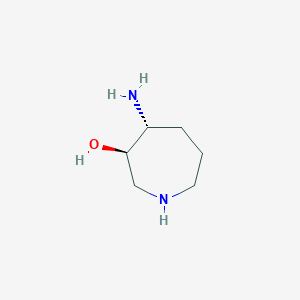
2-Propylazetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylazetidine-1-carboxamide typically involves the amidation of 2-propylazetidine with a carboxylic acid derivative. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common methods include:
Catalytic Amidation: Utilizes catalysts such as carbodiimides or boronic acids to facilitate the reaction.
Non-Catalytic Amidation: Involves direct reaction between the amine and carboxylic acid without a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. Automated systems can integrate multiple steps, including amidation and purification, to streamline production .
化学反応の分析
Types of Reactions: 2-Propylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Substitution: Involves reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic applications .
科学的研究の応用
2-Propylazetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .
類似化合物との比較
Azetidine-2-carboxylic acid: Another four-membered ring compound with similar structural properties.
2-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
N-propylazetidine-1-carboxamide: A closely related compound with slight structural variations
Uniqueness: 2-Propylazetidine-1-carboxamide stands out due to its specific propyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
2-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChIキー |
AVTUVIKBCHBAAL-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCN1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)







